Nifekalant Hydrochloride (1,3-dimethyl-6-{2-[N-(2-hydroxyethyl)-3-(4-nitrophenyl)propylamino]ethylamino}-2,4-(1H,3H)pyrimidinedione hydrochloride) is a chemical compound classified as a class III antiarrhythmic agent. [, ] It is recognized for its role in scientific research exploring the modulation of cardiac electrical activity. [] This analysis focuses specifically on its scientific research applications, excluding aspects related to drug use, dosage, and side effects.
The synthesis of nifekalant hydrochloride has evolved significantly over the years. Initially, methods involved dimethylurea as a starting material, which resulted in low yields (around 30%) and utilized corrosive reagents such as phosphorus oxychloride and sodium hydride, posing environmental risks .
A more recent industrial-scale synthesis method introduced by Yi et al. in 2013 utilizes 6-amino-1,3-dimethyluracil as a starting material. This method is notable for its high yield and purity, simple operational requirements, and environmentally friendly reagents . The synthesis process can be summarized in the following steps:
This improved method significantly enhances the feasibility of large-scale production.
Nifekalant hydrochloride's molecular structure is characterized by a complex arrangement that includes multiple functional groups. The compound is achiral, meaning it does not possess stereocenters . The structural formula reveals:
The InChIKey for nifekalant hydrochloride is YPVGGQKNWAKOPX-UHFFFAOYSA-N, which provides a unique identifier for chemical substances .
Nifekalant hydrochloride undergoes several significant chemical reactions during its synthesis and application:
These reactions are typically carried out under controlled conditions to optimize yield and minimize byproducts.
The mechanism of action of nifekalant hydrochloride revolves around its ability to block potassium channels, particularly IKr channels involved in cardiac repolarization. By inhibiting these channels:
Clinical studies indicate that doses ranging from 0.15 to 0.3 mg/kg body weight are effective for intravenous administration during cardiac emergencies .
Nifekalant hydrochloride exhibits several notable physical and chemical properties:
The compound has no defined stereocenters and does not exhibit optical activity .
Nifekalant hydrochloride is primarily used in clinical settings for:
Furthermore, ongoing research into its pharmacokinetics and potential applications in other cardiac conditions continues to expand its therapeutic relevance .
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: